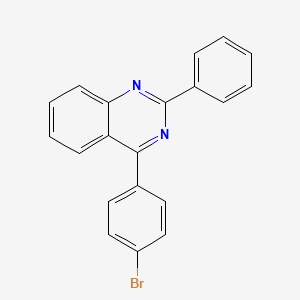

4-(4-Bromophenyl)-2-phenylquinazoline

Description

Significance of the Quinazoline (B50416) Scaffold in Contemporary Chemical Research

The quinazoline scaffold, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a structure of immense importance in medicinal chemistry. nih.govnih.govnih.govmdpi.comtsijournals.com Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties. nih.govsemanticscholar.orgresearchgate.netjocpr.com This broad range of biological functions has established quinazolines as a "privileged scaffold," a molecular framework that is able to provide ligands for more than one type of receptor or enzyme. tsijournals.com

The structural rigidity of the quinazoline core, combined with the potential for substitution at various positions, allows for the fine-tuning of its physicochemical and pharmacological properties. This has led to the development of several clinically approved drugs containing the quinazoline moiety, such as gefitinib (B1684475) and erlotinib, which are used in cancer therapy. semanticscholar.org The ongoing research into quinazoline derivatives continues to yield compounds with promising therapeutic potential, highlighting the enduring significance of this heterocyclic system in the quest for new and effective medicinal agents. nih.govnih.gov

Overview of Aryl-Substituted Quinazolines in Heterocyclic Chemistry

The introduction of aryl groups onto the quinazoline scaffold gives rise to a class of compounds with distinct chemical and biological characteristics. Aryl-substituted quinazolines, particularly those with substituents at the 2- and 4-positions, have been a major focus of research. The presence of these bulky aromatic groups can significantly influence the molecule's conformation, electronic distribution, and ability to interact with biological targets.

For instance, 2-phenylquinazolines have been investigated for their potential as inhibitors of various enzymes. nih.gov The substitution pattern on the phenyl ring can further modulate this activity. Similarly, the nature of the substituent at the 4-position is crucial for the biological activity of many quinazoline-based compounds. nih.govsemanticscholar.org Research has shown that attaching different aryl groups via various linkers at this position can lead to potent and selective inhibitors of targets like breast cancer resistance protein (BCRP). nih.gov The synthesis of these aryl-substituted quinazolines often involves multi-step procedures, starting from readily available precursors and employing various cyclization and cross-coupling reactions to build the final molecular architecture. semanticscholar.orgmdpi.com

Positioning of 4-(4-Bromophenyl)-2-phenylquinazoline within the Quinazoline Class

The specific compound, this compound, is a member of the 2,4-diaryl-substituted quinazoline family. While extensive research dedicated solely to this exact molecule is not widely available in public literature, its structural features allow for an informed discussion of its chemical properties and potential areas of interest. The compound features a phenyl group at the 2-position and a 4-bromophenyl group at the 4-position.

The presence of the bromine atom on the phenyl ring at the 4-position is a noteworthy feature. Halogen atoms, particularly bromine, are often incorporated into bioactive molecules to enhance their potency, modulate their metabolic stability, or facilitate further chemical modifications through cross-coupling reactions. The 4-bromophenyl motif is found in a variety of compounds with demonstrated biological activities, including anticancer and antimicrobial properties. nih.govtsijournals.comrsc.orgcardiff.ac.uk This suggests that this compound could serve as a valuable intermediate or building block for the synthesis of more complex and potentially bioactive molecules.

The general structure of a 2,4-disubstituted quinazoline provides a rigid framework that can be functionalized to interact with specific biological targets. The phenyl group at C2 and the bromophenyl group at C4 contribute to the molecule's lipophilicity and potential for pi-stacking interactions. Based on the known activities of related 2,4-diarylquinazolines, this compound could be explored for its potential as an inhibitor of protein kinases or other enzymes implicated in disease. nih.gov

Below are some of the key properties of this chemical compound:

| Property | Value |

| Molecular Formula | C₂₀H₁₃BrN₂ |

| Molecular Weight | 361.24 g/mol |

| Appearance | White to Yellow to Green powder to crystal |

| Melting Point | 194.0 to 198.0 °C |

This data is compiled from publicly available sources and may vary.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H13BrN2 |

|---|---|

Molecular Weight |

361.2 g/mol |

IUPAC Name |

4-(4-bromophenyl)-2-phenylquinazoline |

InChI |

InChI=1S/C20H13BrN2/c21-16-12-10-14(11-13-16)19-17-8-4-5-9-18(17)22-20(23-19)15-6-2-1-3-7-15/h1-13H |

InChI Key |

XUVWCJVIXKQURM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 4 4 Bromophenyl 2 Phenylquinazoline

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and elucidating the structure of newly synthesized organic molecules. Each technique provides unique information about the molecular framework, functional groups, and electronic system of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A ¹H NMR spectrum would confirm the number of distinct proton environments, their multiplicity (splitting pattern), and their integration (ratio). For 4-(4-Bromophenyl)-2-phenylquinazoline, one would expect to see a complex series of signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the quinazoline (B50416) core and the two different phenyl rings would have characteristic chemical shifts and coupling constants, allowing for their specific assignment.

¹³C NMR: A ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would differentiate between the carbons of the quinazoline skeleton and the phenyl and bromophenyl rings. The carbon attached to the bromine atom would appear in a characteristic range, and the quaternary carbons of the quinazoline ring would also be identifiable.

Without experimental data, a specific data table cannot be generated.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

C=N stretching: From the quinazoline ring, typically appearing in the 1620-1550 cm⁻¹ region.

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

Aromatic C-H stretching: Signals appearing just above 3000 cm⁻¹.

C-Br stretching: A strong absorption in the fingerprint region, typically between 600-500 cm⁻¹.

C-H bending (out-of-plane): Strong bands in the 900-675 cm⁻¹ region, which are indicative of the substitution patterns on the aromatic rings.

A data table of specific vibrational frequencies is not available from the search results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₂₀H₁₃BrN₂), the molecular weight is 361.24 g/mol .

A high-resolution mass spectrum (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Specific fragmentation data could not be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. Quinazoline derivatives typically exhibit two primary absorption bands. researchgate.net

π → π* transitions: These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For quinazolines, this band is generally observed in the 240–300 nm range. researchgate.net

n → π* transitions: This involves the transition of an electron from a non-bonding orbital (on a nitrogen atom) to a π* antibonding orbital. This is a lower energy transition and typically appears at longer wavelengths, for quinazolines often between 310–425 nm. researchgate.net

The exact absorption maxima (λ_max) for this compound are not available in the literature found.

Crystallographic Analysis and Solid-State Structure

X-ray Diffraction Studies for Molecular Geometry and Crystal Packing

If a suitable crystal of this compound were analyzed, the resulting data would include:

Crystal System and Space Group: Describing the symmetry of the crystal lattice (e.g., monoclinic, P2₁/c).

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Geometry: Precise bond lengths and angles for the entire molecule. This would confirm the connectivity and reveal details such as the dihedral angle (twist) between the planes of the quinazoline core and the attached phenyl and bromophenyl rings.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including any intermolecular interactions like π–π stacking.

No published crystallographic data for this compound was found.

Comprehensive Structural Characterization Methodologies in Organic Chemistry

The elucidation of the structure of an organic compound is a systematic process that relies on the synergistic use of various analytical techniques. The initial step often involves purification of the compound, typically by chromatography or recrystallization, to ensure that the sample is homogeneous.

Following purification, a battery of spectroscopic methods is employed. NMR spectroscopy (¹H, ¹³C, and various 2D techniques) is arguably the most powerful tool for determining the carbon-hydrogen framework and the connectivity of atoms. mdpi.com Infrared (IR) spectroscopy provides crucial information about the presence of specific functional groups, such as carbonyls, hydroxyls, and amines, by identifying their characteristic vibrational frequencies. researchgate.netijlaindia.org

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide valuable information about its elemental composition through high-resolution mass spectrometry (HRMS). amazonaws.commdpi.com The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule.

For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and stereochemistry. researchgate.net This technique is considered the gold standard for structural elucidation.

Elemental analysis provides the empirical formula of the compound by determining the percentage composition of the constituent elements (carbon, hydrogen, nitrogen, etc.). This information, in conjunction with the molecular weight from mass spectrometry, can be used to determine the molecular formula.

By combining the information obtained from these diverse methodologies, chemists can confidently assign the structure of a newly synthesized or isolated organic compound.

Computational and Theoretical Investigations of 4 4 Bromophenyl 2 Phenylquinazoline

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the electronic behavior of molecules from first principles.

Density Functional Theory (DFT) has emerged as a leading method for the computational study of molecular systems, balancing accuracy with computational cost. DFT calculations are frequently employed to optimize the ground-state geometry of molecules like 4-(4-Bromophenyl)-2-phenylquinazoline. nih.govnih.gov The B3LYP functional combined with a basis set such as 6-31G* is a common choice for such optimizations, providing reliable geometric parameters. nih.govresearchgate.net

Beyond geometry optimization, DFT is instrumental in elucidating the electronic structure and reactivity of the molecule. By analyzing the molecular orbitals, charge distribution, and other electronic properties, researchers can predict the most likely sites for electrophilic and nucleophilic attack. For instance, in related quinazolinone derivatives, DFT studies have shown that intramolecular charge transfer occurs from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov In bromophenyl compounds, DFT calculations have been used to analyze charge densities and explain positional selectivity in electrophilic aromatic bromination. researchgate.netnih.gov These studies suggest that for this compound, the nitrogen atoms of the quinazoline (B50416) ring and the electron-rich regions of the phenyl and bromophenyl rings would be key areas of interest for reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. chemicalpapers.com For similar aromatic heterocyclic compounds, this gap has been shown to be a key indicator of stability. ntu.edu.iq

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a more quantitative measure of the molecule's reactivity. researchgate.net These include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to a greater chemical hardness, indicating higher stability. researchgate.netmdpi.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). researchgate.net

These parameters are crucial for comparing the reactivity of different derivatives within a class of compounds. For example, studies on quinazolinone derivatives have utilized these descriptors to correlate electronic properties with observed biological activities. nih.govresearchgate.net

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.27 |

| LUMO Energy | ELUMO | - | -1.00 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.27 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.635 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.635 |

| Electrophilicity Index | ω | μ² / (2η) | 2.51 |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a means to explore the three-dimensional structure and dynamic behavior of molecules.

The presence of rotatable single bonds in this compound, specifically the bonds connecting the phenyl and bromophenyl rings to the quinazoline core, allows for multiple conformations. Conformation analysis aims to identify the most stable spatial arrangement of the atoms. This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the dihedral angles of the rotatable bonds. researchgate.netuni-muenchen.denih.gov

By systematically rotating the phenyl and bromophenyl rings and calculating the energy at each step, an energetic profile can be constructed. visualizeorgchem.comresearchgate.net The minima on this profile correspond to stable, low-energy conformations, while the maxima represent the energy barriers to rotation. psu.edu Such studies on related bi-aryl systems have shown that the steric hindrance between adjacent hydrogen atoms can significantly influence the preferred conformation. nih.gov For this compound, it is expected that the phenyl and bromophenyl rings will be twisted out of the plane of the quinazoline ring to minimize steric clashes.

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It is generated by calculating the electrostatic potential at different points on the electron density surface. These maps use a color scale to represent the potential, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). researchgate.netnih.gov

For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the quinazoline ring, making them susceptible to electrophilic attack or hydrogen bonding. chem3d.orgrsc.org The bromine atom, due to its electronegativity and the phenomenon of the "sigma-hole," may exhibit a region of positive potential on its outermost surface, which can lead to halogen bonding interactions. walisongo.ac.id The ESP map provides a visual representation of the molecule's reactivity and its potential for non-covalent interactions, which are crucial in biological systems and materials science. scielo.br

Structure-Property Relationships through Computational Approaches

In the realm of medicinal chemistry and drug discovery, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. Computational and theoretical methods provide a powerful lens through which to examine these connections, offering insights that can guide the synthesis and development of new therapeutic agents. For quinazoline derivatives, including the specific compound this compound, these computational approaches are instrumental in predicting their behavior and potential as drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Quinazoline Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This method is widely employed in the study of quinazoline derivatives to predict the activity of novel compounds before their synthesis, thereby saving time and resources. nih.govnih.gov

The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. These properties are quantified by molecular descriptors, which can be categorized as constitutional, geometrical, topological, electrostatic, and quantum-chemical. mdpi.com

In quinazoline research, various QSAR models have been developed. For instance, 2D-QSAR models have been successfully built for 1,2,4-triazole (B32235) derivatives, a related heterocyclic system, to predict their anti-pancreatic cancer activity using techniques like multiple linear regression (MLR), multiple non-linear regression (MNLR), and artificial neural networks (ANN). These models demonstrated good predictive power, as indicated by their cross-validation coefficients (Q²) and the correlation coefficients of the external test sets (R²test).

Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for investigating the three-dimensional aspects of ligand-receptor interactions. These methods have been applied to quinazoline derivatives to understand their inhibitory effects on various targets, such as the epidermal growth factor receptor (EGFR). nih.gov The resulting 3D contour maps from CoMFA and CoMSIA analyses provide a visual representation of the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity. mdpi.comnih.gov For example, a CoMSIA study on quinazoline derivatives targeting osteosarcoma revealed that the electrostatic field was the most significant contributor to the compound's activity. mdpi.com

The development of a robust QSAR model involves several key steps:

Dataset Selection: A dataset of quinazoline analogues with known biological activities is compiled and divided into a training set for model development and a test set for external validation. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.

Variable Selection: Statistical methods, such as the Genetic Function Approximation (GFA) or Heuristic Method (HM), are used to select the most relevant descriptors that correlate with the biological activity. mdpi.comnih.gov

Model Generation and Validation: A mathematical model is constructed using the selected descriptors. The statistical quality and predictive ability of the model are rigorously assessed using parameters like the squared correlation coefficient (R²), adjusted R² (R²adj), and cross-validation coefficient (Q²cv). nih.gov

Table 1: Representative Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Type | Descriptor Example | Description | Potential Relevance to this compound |

| Topological | Average connectivity index of order 4 (X4A) | A topological index that reflects the degree of branching in a molecule. researchgate.net | The arrangement of the phenyl and bromophenyl rings on the quinazoline core would influence this descriptor. |

| Quantum-Chemical | Dipole Moment | A measure of the overall polarity of the molecule. nih.gov | The electronegative bromine atom and nitrogen atoms in the quinazoline ring would create a significant dipole moment. |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | A fundamental property that influences various pharmacokinetic parameters. |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Related to the electron-donating ability of a molecule. nih.gov | The electron-rich aromatic system would have a characteristic HOMO energy. |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Related to the electron-accepting ability of a molecule. nih.gov | Important for understanding potential chemical reactions and interactions. |

Reactivity and Derivatization Strategies for 4 4 Bromophenyl 2 Phenylquinazoline

Modifications at the Bromophenyl Moiety

The presence of a bromine atom on the phenyl ring at the 4-position of the quinazoline (B50416) is a key feature for synthetic diversification. This halogen atom serves as a versatile handle for a variety of chemical transformations.

While the existing bromo-substituent provides a reactive site, further modification of the halogen can be achieved through substitution reactions. One common method for halogen exchange is the Finkelstein reaction, an SN2 reaction that involves the exchange of one halogen atom for another. wikipedia.org This equilibrium reaction can be driven to completion by using a large excess of a halide salt or by taking advantage of the differing solubilities of the resulting metal halide salts in a given solvent. wikipedia.orgorganic-chemistry.org For instance, treating an alkyl bromide with sodium iodide in acetone (B3395972) can yield an alkyl iodide, as sodium bromide is insoluble in acetone and precipitates out, driving the reaction forward. wikipedia.orgyoutube.com While classic Finkelstein reactions are typical for alkyl halides, aromatic versions have been developed. wikipedia.org The substitution of aromatic bromides with iodide can be achieved using catalysts such as copper(I) iodide in combination with diamine ligands. wikipedia.org This suggests a potential pathway to convert 4-(4-bromophenyl)-2-phenylquinazoline into its iodo-analogue, which could offer different reactivity in subsequent cross-coupling reactions.

Further halogenation of the aromatic rings would proceed via electrophilic aromatic substitution. wikipedia.org Halogens themselves are generally not electrophilic enough to react with a stable aromatic ring like benzene (B151609) and require activation by a Lewis acid catalyst, such as ferric halides (FeX₃) or aluminum halides (AlX₃). libretexts.orgmasterorganicchemistry.com The existing bromo substituent on the phenyl ring is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, it is an ortho-, para-director, meaning that incoming electrophiles would preferentially add at the positions ortho to the bromine atom. The mechanism involves the generation of a highly electrophilic halogen species, which is then attacked by the aromatic ring to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The bromo substituent is an excellent functional group for participating in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is one of the most widely used of these reactions, coupling an organoboron compound with an organic halide or triflate. libretexts.org

This reaction is instrumental in synthesizing complex biaryl compounds and other derivatives. The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Research on related bromo-substituted quinazolines demonstrates the feasibility of this approach. For example, Suzuki cross-coupling reactions have been successfully performed on 2-(4-bromophenyl)-N,N-dimethylquinazolin-4-amine using various boronic esters in the presence of a palladium catalyst like Pd(dppf)Cl₂ and a base such as Na₂CO₃. repec.org Similarly, various aryl and heteroaryl boronic acids have been coupled with 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) using a Pd(PPh₃)₄ catalyst. researchgate.net The choice of catalyst, base, and solvent system is critical for achieving high yields and can be optimized for specific substrates. clockss.org Electron-donating groups on the arylboronic acids have been observed to enhance reactivity in some cases. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Conditions for Aryl Bromides

| Aryl Bromide Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-(4-bromophenyl)-N,N-dimethylquinazolin-4-amine | 2-phenyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-thiadiazole | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 115 °C, overnight | 85% | repec.org |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Reflux | 85% | researchgate.net |

| Bromobenzene | Phenylboronic acid | Pd(OAc)₂ / NHC precursor | K₂CO₃ | Toluene | 100 °C, 24h | 98% | researchgate.net |

| 2-Phenylquinazolin-4-one | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | THF/H₂O | 60 °C | 95% | organic-chemistry.org |

Functionalization at the Quinazoline Core

The quinazoline ring system itself provides opportunities for derivatization, particularly at the nitrogen atoms, which can alter the electronic and steric properties of the molecule.

The quinazoline core of this compound contains two nitrogen atoms (at positions 1 and 3). These nitrogen atoms are potential sites for alkylation. In contrast to quinazolin-4-ones, where alkylation typically occurs regioselectively at the N-3 position, the nitrogen atoms in a fully aromatic quinazoline ring are less nucleophilic. juniperpublishers.com Alkylation with alkyl halides would lead to the formation of a positively charged quinazolinium salt.

Studies on related quinazolinone systems show that N-alkylation is a common derivatization strategy. researchgate.net For example, 6-Iodo-2-undecylquinazolin-4(3H)-one has been successfully alkylated at the N-3 position using various alkyl halides. researchgate.net Similarly, alkylation of 2-mercapto-3-phenylquinazolinone with 2-chloro-N-(substituted)acetamide derivatives can yield both S-alkylated and N-alkylated products. nih.gov The choice of base and solvent is crucial in directing the outcome of these reactions. juniperpublishers.com For the fully aromatic this compound, direct N-alkylation would likely require reactive alkylating agents and would result in a cationic product, significantly altering the molecule's properties.

Beyond simple alkylation, more complex heterocyclic and aryl systems can be appended to the quinazoline scaffold. This is often achieved through multi-step synthetic sequences that build upon the initial quinazoline structure.

One powerful strategy is the use of cross-coupling reactions on a functionalized quinazoline. For instance, a double-Suzuki-Miyaura cross-coupling reaction has been used to synthesize 2,4-bis(4-formylphenyl)quinazolines from 2,4-dichloroquinazoline (B46505) precursors. nih.gov These intermediates were then further reacted to introduce complex aminomethylphenyl side chains. nih.gov

Another approach involves building a new heterocyclic ring onto the existing quinazoline framework. A series of repec.orgresearchgate.netrsc.orgtriazolo[4,3-c]quinazolines bearing a p-bromophenyl group have been synthesized through the oxidative cyclization of corresponding hydrazone intermediates, which were themselves derived from a 2-(4-bromophenyl) quinazolin-4-one precursor. researchgate.net Similarly, starting from a related 2-(4-bromophenyl)quinoline (B1270115) scaffold, 1,3,4-oxadiazole (B1194373) rings have been constructed and further functionalized. nih.gov These examples highlight that the introduction of new heterocyclic systems often involves the reactivity of substituents on the quinazoline core or the phenyl rings attached to it.

Table 2: Examples of Synthesized Derivatives with Appended Heterocyclic Moieties

| Starting Scaffold | Reagents/Method | Appended Heterocycle/Moiety | Resulting Derivative Class | Reference |

|---|---|---|---|---|

| 2-(4-bromophenyl) quinazolin-4-one derivative | Hydrazone formation, then oxidative cyclization with Br₂ | 1,2,4-Triazole (B32235) | repec.orgresearchgate.netrsc.orgTriazolo[4,3-c]quinazolines | researchgate.net |

| 2,4-Dichloroquinazoline derivative | Double Suzuki-Miyaura coupling | 4-Formylphenyl | 2,4-Bis(4-formylphenyl)quinazolines | nih.gov |

| 2-(2-(4-bromophenyl)quinolin-4-yl)methanethiohydrazide | Cyclization with CS₂/KOH, then alkylation | 1,3,4-Thiadiazole | Quinolinyl-Thiadiazole conjugates | nih.gov |

| 2-(4-bromophenyl)-N,N-dimethylquinazolin-4-amine | Suzuki Coupling | Thiadiazolyl-biphenyl | Quinazolinylphenyl-1,3,4-thiadiazole conjugates | repec.org |

Investigation of Reaction Kinetics and Thermodynamics

A thorough understanding of reaction kinetics and thermodynamics is essential for optimizing synthetic protocols, ensuring safety, and enabling process scale-up. However, specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the available literature.

General studies on the Suzuki-Miyaura reaction provide insight into the factors governing its rate. The reaction mechanism is complex, involving several steps, and the rate-determining step can vary depending on the specific substrates, catalyst, ligands, and conditions used. nih.gov Kinetic studies on sterically demanding Suzuki-Miyaura couplings have demonstrated that the reaction can proceed rapidly at elevated temperatures, with complete consumption of the aryl bromide observed in minutes, highlighting the high reactivity of certain palladium catalysts. rsc.org The fundamental steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—have been the subject of extensive mechanistic and computational investigation to characterize the elusive intermediates involved. libretexts.orgnih.gov

Thermodynamic considerations, such as reaction exotherms, are critical for safety, especially during process scale-up. iitk.ac.in While specific calorimetric data for the derivatization of this compound is lacking, it is known that many synthetic steps, such as those involving strong acids, bases, or highly reactive reagents, can be significantly exothermic. iitk.ac.in The absence of detailed kinetic and thermodynamic studies for the derivatization of this compound represents a gap in the current scientific literature, indicating an area ripe for future investigation.

Elucidation of Reaction Pathways and Transition States

The derivatization of this compound often involves transition metal-catalyzed cross-coupling reactions. Understanding the reaction pathways and the associated transition states is crucial for optimizing reaction conditions and predicting product formation. While specific computational studies on this compound are not extensively documented in the literature, the well-established mechanisms of analogous reactions on similar substrates provide a strong basis for elucidating these pathways.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom on the phenyl group at the 4-position of the quinazoline ring is a key handle for derivatization through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. nih.gov These reactions generally proceed through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound. nih.govlibretexts.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the this compound to a Pd(0) complex. This is often the rate-determining step. libretexts.org Density Functional Theory (DFT) calculations on model systems suggest that the palladium catalyst inserts into the carbon-bromine bond, forming a square planar Pd(II) intermediate. rsc.orgnih.gov The transition state for this step involves the interaction of the palladium center with the C-Br bond, leading to its cleavage. nih.gov For aryl bromides, this step requires more energy than for aryl iodides. wikipedia.org

Transmetalation: In this step, the aryl group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the bromide ion. This step typically proceeds via an intermediate where the boronate is activated by a base. libretexts.org The transition state involves a bridging ligand (from the base or solvent) facilitating the transfer of the organic group from boron to palladium.

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, where the two organic ligands (the quinazoline moiety and the newly introduced aryl group) couple to form the new C-C bond, regenerating the Pd(0) catalyst. libretexts.org This step is typically facile and exothermic.

A representative reaction pathway for the Suzuki-Miyaura coupling is depicted below:

| Step | Description | Intermediate/Transition State |

| 1. Oxidative Addition | Pd(0) inserts into the C-Br bond of this compound. | A square planar Pd(II) complex is formed. The transition state involves the breaking of the C-Br bond and formation of Pd-C and Pd-Br bonds. |

| 2. Transmetalation | The aryl group from the boronic acid is transferred to the Pd(II) complex. | A transient intermediate with both organic groups and the boron species coordinated to palladium precedes the final Pd(II) diaryl complex. |

| 3. Reductive Elimination | The two aryl groups on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst. | A three-center transition state is proposed for the C-C bond formation. |

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a route to alkynyl-substituted quinazolines. libretexts.orgorganic-chemistry.org The catalytic cycle is similar to the Suzuki-Miyaura reaction but involves a copper(I) co-catalyst in the traditional method. organic-chemistry.org

Oxidative Addition: Similar to the Suzuki-Miyaura coupling, the reaction initiates with the oxidative addition of the this compound to the Pd(0) catalyst. libretexts.org

Transmetalation: In the copper-catalyzed Sonogashira reaction, the terminal alkyne first reacts with the copper(I) salt to form a copper acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) complex. wikipedia.org In copper-free versions, the alkyne can directly coordinate to the palladium center after activation by a base. libretexts.org The transition state involves the transfer of the alkynyl group from copper (or directly) to the palladium center.

Reductive Elimination: The aryl and alkynyl groups on the palladium complex undergo reductive elimination to form the desired product and regenerate the Pd(0) catalyst. libretexts.org

Formation of Fused Heterocyclic Systems:

Another important derivatization strategy involves the transformation of functional groups on the quinazoline core. For instance, a hydrazino group can be introduced at the 4-position of a related 2-(4-bromophenyl)quinazoline, which can then undergo cyclization to form a fused triazolo[4,3-c]quinazoline system. nih.gov The mechanism for this intramolecular cyclization typically involves the nucleophilic attack of the exocyclic nitrogen of the hydrazine (B178648) moiety onto the C4a carbon of the quinazoline ring, followed by elimination of a small molecule (like water or ammonia) to form the aromatic triazole ring. While specific transition state calculations for this reaction on this exact substrate are scarce, such cyclizations are well-precedented in heterocyclic chemistry.

Computational studies on related systems provide insight into the energetics of these reaction pathways. For example, DFT calculations on the Suzuki-Miyaura reaction have shown that the nature of the ligands on the palladium catalyst and the electronic properties of the substrates significantly influence the energy barriers of the transition states for each step of the catalytic cycle. researchgate.net

Future Directions and Emerging Research Avenues for 4 4 Bromophenyl 2 Phenylquinazoline

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of quinazolines often involves multi-step procedures that can require harsh reaction conditions and generate significant chemical waste. mdpi.com The future of synthesizing 4-(4-Bromophenyl)-2-phenylquinazoline lies in the adoption of greener, more efficient, and atom-economical methodologies.

Recent advancements in the synthesis of the broader quinazoline (B50416) family showcase several promising strategies. These include:

Catalysis with Earth-Abundant Metals: Research has demonstrated the use of well-defined manganese pincer complexes for the sustainable synthesis of quinazolines. researchgate.netacs.org These methods proceed through acceptorless dehydrogenative coupling, which offers high atom economy and avoids the use of toxic or expensive heavy metals. acs.orgacs.org Adapting these manganese-catalyzed reactions for the synthesis of this compound could provide a more environmentally benign route.

Photocatalysis: Visible-light photocatalysis represents a frontier in green chemistry. A recent study detailed the use of curcumin-sensitized titanium dioxide (TiO₂) nanoparticles for the efficient, one-pot synthesis of quinazoline derivatives. mdpi.com This method achieved a 97% product yield in just 40 minutes under mild conditions, and the catalyst was reusable. mdpi.com Exploring similar photocatalytic systems for the target compound could drastically reduce energy consumption and environmental impact.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product. A novel magnetic palladium catalyst has been developed for the MCR synthesis of quinazolinones in an eco-friendly PEG/water solvent system, achieving high yields and allowing for easy catalyst recovery. frontiersin.org Developing an MCR strategy for this compound would streamline its production, aligning with the principles of green chemistry. frontiersin.org

The key advantage of these modern methods is the potential for functional group tolerance. For instance, manganese-catalyzed routes have shown good yields for halo-substituted quinazolines, which is directly relevant for synthesizing the brominated target compound and using it for further functionalization. acs.org

Table 1: Comparison of Synthetic Methodologies for Quinazoline Derivatives

| Methodology | Catalyst/Conditions | Key Advantages | Relevant Findings |

|---|---|---|---|

| Manganese Catalysis | NNS-Mn(I) pincer complex | Earth-abundant metal, high atom economy, phosphine-free. researchgate.netacs.org | Good tolerance for halo-substituents, enabling further functionalization. acs.org |

| Visible-Light Photocatalysis | Curcumin-sensitized TiO₂ | Uses visible light, mild conditions, reusable catalyst, high yield (97%). mdpi.com | Represents a significant advancement in sustainable and eco-friendly organic synthesis. mdpi.com |

| Magnetic Catalyst MCR | Magnetic Pd Nanoparticles | Eliminates toxic solvents, excellent atom economy, easy catalyst recovery (>89% activity after 5 cycles). frontiersin.org | High product yields (82-98%) across diverse substrates. frontiersin.org |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize the novel synthetic routes described above, a deep understanding of reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques offer a powerful toolkit for real-time, in-situ monitoring of chemical transformations.

Future research could focus on developing specific spectroscopic probes based on the quinazoline scaffold itself. Quinazolinone derivatives, for example, are known to possess interesting photophysical properties, including intense luminescence and aggregation-induced emission (AIE). nih.gov Researchers have already developed a quinazolinone-based fluorescent "turn-on" probe for the selective detection of carbon monoxide. nih.gov This was achieved by modifying the quinazolinone core so that a reaction with the target analyte induces a significant change in fluorescence. nih.gov

This principle can be extended to reaction monitoring. By designing a system where the formation of the this compound product, or the consumption of a key intermediate, triggers a distinct spectroscopic signal (e.g., a change in fluorescence or UV-Vis absorbance), researchers could:

Accurately determine reaction endpoints, preventing unnecessary energy use and by-product formation.

Gather detailed kinetic data to elucidate reaction mechanisms.

Rapidly screen and optimize reaction conditions (e.g., catalyst loading, temperature, solvent).

Furthermore, UV-Vis absorption spectroscopy has been used to assess the stability of quinazoline derivatives in solution over extended periods, which is crucial for both synthesis and downstream applications. nih.gov The characteristic absorption bands of the quinazoline core can be monitored to ensure the integrity of the compound under various conditions. nih.gov

Enhanced Computational Predictions for Design and Discovery

Computational chemistry provides an indispensable tool for accelerating the discovery and design of new molecules with tailored properties. For this compound, computational studies can offer predictive insights that guide experimental work, saving time and resources.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are used to predict a wide range of molecular properties. Studies on quinazoline derivatives have used DFT to optimize ground-state geometries, calculate HOMO-LUMO energy gaps, and predict electronic properties like ionization potential and electron affinity. nih.govresearchgate.net Such calculations can help understand the reactivity of this compound and predict its behavior in different chemical environments. nih.govmdpi.com DFT can also be used to study the stability of different isomers and the effect of solvents. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies have been successfully applied to quinazoline derivatives to build models that predict their biological activity. tandfonline.com These models identify key structural features (e.g., steric, electrostatic, hydrophobic fields) that are crucial for a desired outcome. tandfonline.com By applying QSAR to this compound and its potential analogues, researchers could rationally design new derivatives with enhanced activity for specific biological targets.

Molecular Docking: This technique simulates the interaction between a small molecule and a biological target, such as a protein receptor or enzyme. tandfonline.com It is used to predict binding modes and affinities, providing a rationale for observed biological activity. mdpi.com For this compound, docking studies could identify potential biological targets and guide the design of more potent and selective inhibitors for diseases like cancer. mdpi.comnih.govnih.gov

Table 2: Application of Computational Methods to Quinazoline Research

| Computational Method | Application | Potential Insights for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity, and spectral properties. nih.govresearchgate.netimist.ma | Prediction of stability, reactivity, and spectroscopic signatures; guidance for synthetic pathway design. mdpi.com |

| 3D-QSAR | Building predictive models for biological activity based on molecular fields. tandfonline.com | Rational design of new derivatives with improved therapeutic potential. |

| Molecular Docking | Predicting binding modes and affinities to biological targets. mdpi.comnih.gov | Identification of potential protein targets; design of selective inhibitors. |

Interdisciplinary Applications in Material Science and Bio-inspired Research

The unique structure of this compound, featuring a rigid heterocyclic core and a reactive bromine handle, makes it an attractive candidate for interdisciplinary research, particularly in material science and bio-inspired applications.

Material Science: The compound is listed as a building block for small molecule semiconductors. tcichemicals.com The planar, aromatic quinazoline core can facilitate π-π stacking, a crucial interaction for charge transport in organic electronic materials. The bromophenyl group is a key functional handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of larger, conjugated systems for use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). Future research could involve polymerizing this monomer or using it to create advanced materials with tailored optoelectronic properties.

Bio-inspired Research and Medicinal Chemistry: Quinazoline derivatives are a well-established "privileged scaffold" in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comnih.govrsc.org The 4-phenyl and 2-phenyl substitutions are common features in biologically active quinazolines. For instance, derivatives are being investigated as G-quadruplex (G4) ligands, which are potential anticancer targets. nih.gov The bromo-substituent on this compound offers a site for modification to optimize binding affinity and selectivity for such biological targets. Research could focus on synthesizing a library of derivatives from this compound to screen for novel therapeutic agents. rsc.orgnih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.